

Application Notes: Cell-Based Assays to Determine Jangomolide's Target Proteins

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Compound of Interest		
Compound Name:	Jangomolide	
Cat. No.:	B15592787	Get Quote

Introduction

Jangomolide, a novel natural product, has demonstrated significant biological activity in preliminary phenotypic screens. However, its mechanism of action remains unknown, presenting a critical bottleneck in its development as a potential therapeutic agent. Identifying the cellular protein targets of **Jangomolide** is paramount to understanding its pharmacological effects, predicting potential off-target toxicities, and enabling structure-activity relationship (SAR) studies for lead optimization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to identify and validate the protein targets of **Jangomolide** using a suite of robust cell-based assays. The protocols herein describe a multi-pronged strategy, combining affinity-based methods with label-free biophysical approaches to ensure a high degree of confidence in target identification. The outlined workflow progresses from unbiased, proteome-wide screening to targeted validation of specific protein interactions within a native cellular environment.

Strategy 1: Unbiased Target Discovery using Affinity Purification-Mass Spectrometry (AP-MS)

Overview



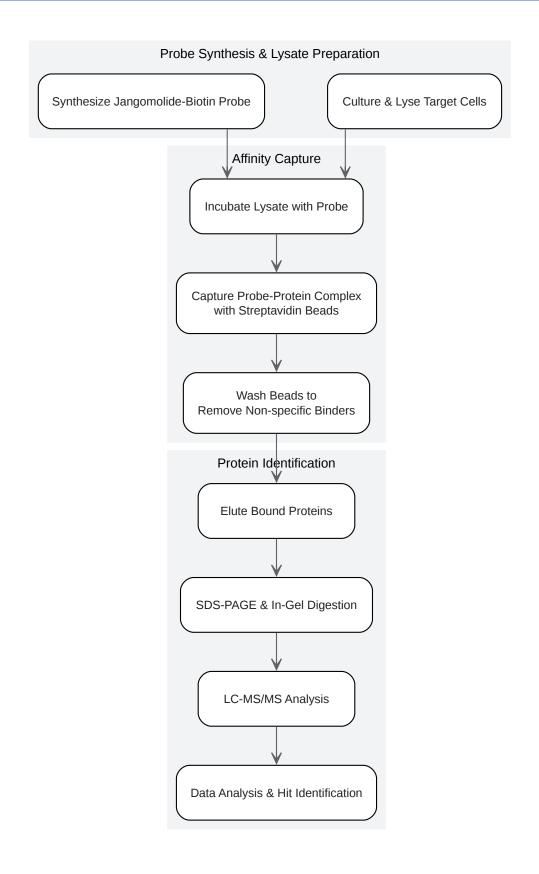
Methodological & Application

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Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique to identify proteins that physically interact with a small molecule.[1][2][3][4][5] This method involves immobilizing a derivatized version of **Jangomolide** onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using high-resolution mass spectrometry.

Workflow Diagram





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Caption: AP-MS workflow for **Jangomolide** target identification.



Experimental Protocol

- Synthesis of Jangomolide-Biotin Probe:
 - Synthesize a derivative of **Jangomolide** with a linker arm terminating in a biotin tag. The linker should be attached to a position on the **Jangomolide** scaffold that is not critical for its biological activity.
 - A control probe, consisting of the linker and biotin tag alone, should also be prepared.
- · Cell Culture and Lysis:
 - Culture a relevant human cell line (e.g., HeLa, HEK293T) to ~80-90% confluency.
 - Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
- Affinity Purification:
 - Pre-clear the cell lysate (~2 mg total protein) by incubating with streptavidin-coated magnetic beads for 1 hour at 4°C.
 - Incubate the pre-cleared lysate with 10 μM of the Jangomolide-biotin probe or a vehicle control (DMSO) for 2-4 hours at 4°C with gentle rotation.
 - Add pre-washed streptavidin-coated magnetic beads and incubate for another hour at 4°C.
 - Wash the beads extensively (5 times) with lysis buffer to remove non-specifically bound proteins.
- Protein Elution and Digestion:



- Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
- Separate the eluted proteins on a 4-12% SDS-PAGE gel.
- Stain the gel with Coomassie Blue and excise the entire protein lane.
- Perform in-gel digestion of the proteins with trypsin.
- Mass Spectrometry and Data Analysis:
 - Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Identify proteins using a database search algorithm (e.g., Sequest, Mascot) against a human protein database.
 - Calculate the enrichment of each identified protein in the **Jangomolide**-biotin sample relative to the control. True interactors should be significantly enriched.

Data Presentation: Putative Jangomolide Interacting Proteins



Protein ID (UniProt)	Gene Name	Protein Name	Fold Enrichment (Jangomolide vs. Control)	p-value
P04637	TP53	Cellular tumor antigen p53	15.2	0.001
Q06830	IKBKB	Inhibitor of nuclear factor kappa-B kinase subunit beta	12.8	0.003
P10275	МАРК3	Mitogen- activated protein kinase 3	9.5	0.008
P27361	MAPK1	Mitogen- activated protein kinase 1	8.9	0.011
P62993	GRB2	Growth factor receptor-bound protein 2	7.1	0.015
O15111	CHUK	Conserved helix- loop-helix ubiquitous kinase	6.4	0.021

Strategy 2: Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)

Overview

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[6][7][8][9] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heating cells to various temperatures.

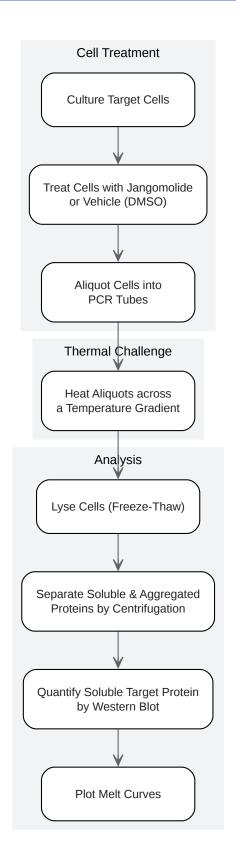


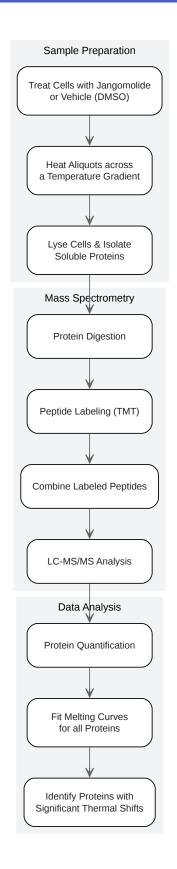




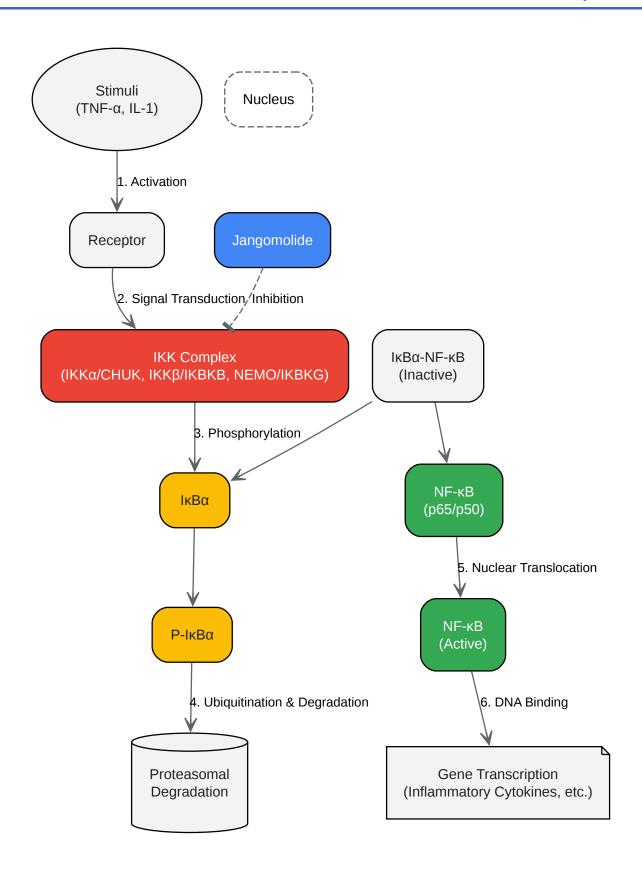
Workflow Diagram











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